Diammonium monoisopropyl phosphate

Description

Diammonium phosphate (DAP), with the chemical formula (NH₄)₂HPO₄, is a white crystalline compound highly soluble in water. It is a critical source of nitrogen (18% N) and phosphorus (46% P₂O₅), making it a cornerstone of agricultural fertilizers . Its water solubility ensures rapid nutrient availability in soils, enhancing crop yields. Beyond agriculture, DAP serves industrial roles, including flame retardancy in polymers and matches, and as a pH buffer in laboratory settings . Technical-grade DAP has a molecular weight of 132.06 g/mol, decomposes at 155°C, and is produced in granular or powdered forms .

Properties

CAS No. |

68444-17-7 |

|---|---|

Molecular Formula |

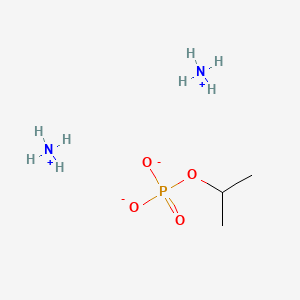

C3H15N2O4P |

Molecular Weight |

174.14 g/mol |

IUPAC Name |

diazanium;propan-2-yl phosphate |

InChI |

InChI=1S/C3H9O4P.2H3N/c1-3(2)7-8(4,5)6;;/h3H,1-2H3,(H2,4,5,6);2*1H3 |

InChI Key |

LNKPYXHTQWMWBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium isopropyl phosphate can be synthesized through the reaction of isopropyl alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.

-

Reaction of Isopropyl Alcohol with Phosphoric Acid

Equation: ( \text{C}_3\text{H}_7\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_7\text{PO}_4 + \text{H}_2\text{O} )

Conditions: The reaction is carried out at a temperature of around 50-60°C with continuous stirring.

-

Neutralization with Ammonia

Equation: ( \text{C}_3\text{H}_7\text{PO}_4 + 2\text{NH}_3 \rightarrow (\text{NH}_4)_2\text{C}_3\text{H}_7\text{PO}_4 )

Conditions: The neutralization is performed at room temperature, and the pH is adjusted to around 7-8.

Industrial Production Methods

In industrial settings, the production of diammonium isopropyl phosphate involves large-scale reactors where the reactants are mixed and reacted under controlled conditions. The process includes steps such as mixing, reaction, neutralization, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions

Diammonium isopropyl phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form isopropyl alcohol and phosphoric acid.

Decomposition: Upon heating, it decomposes to release ammonia and isopropyl phosphate.

Substitution: It can participate in substitution reactions where the isopropyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water, mild acidic or basic conditions.

Decomposition: Elevated temperatures (above 100°C).

Substitution: Various organic reagents under controlled conditions.

Major Products Formed

Hydrolysis: Isopropyl alcohol and phosphoric acid.

Decomposition: Ammonia and isopropyl phosphate.

Substitution: Depending on the substituent, various substituted phosphates.

Scientific Research Applications

Diammonium isopropyl phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Employed in biochemical assays and as a nutrient source in microbial culture media.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of fertilizers, fire retardants, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of diammonium isopropyl phosphate involves its interaction with various molecular targets and pathways:

Phosphate Group: Acts as a source of phosphate ions, which are essential for various biochemical processes.

Ammonium Ions: Provide nitrogen, which is a crucial nutrient for plant growth and microbial metabolism.

Isopropyl Group: Modifies the solubility and reactivity of the compound, influencing its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Phosphate Compounds

Chemical Composition and Structure

- Diammonium Phosphate (DAP) : (NH₄)₂HPO₄. Contains two ammonium ions and one hydrogen phosphate ion.

- Monoammonium Phosphate (MAP): NH₄H₂PO₄. Contains one ammonium ion and one dihydrogen phosphate ion.

- Potassium Phosphate Monobasic (MPP): KH₂PO₄. Potassium replaces ammonium, providing K⁺ alongside H₂PO₄⁻.

- Calcium Superphosphate (SSP) : Ca(H₂PO₄)₂·CaSO₄·H₂O. A mixture of calcium dihydrogen phosphate and gypsum.

- Calcium Phosphate Tribasic (TCP) : Ca₃(PO₄)₂. Insoluble in water due to its tricalcium structure .

Key Difference : DAP and MAP are ammonium phosphates, while MPP, SSP, and TCP incorporate potassium, calcium, or sulfate ions, altering their solubility and nutrient profiles.

Solubility and Physical Properties

| Compound | Solubility in Water | pH (1% Solution) |

|---|---|---|

| Diammonium Phosphate | Highly soluble | 7.5–8.5 |

| Monoammonium Phosphate | Highly soluble | 4.4–4.8 |

| Potassium Phosphate | Highly soluble | 4.5–5.5 |

| Calcium Superphosphate | Moderately soluble | 2.5–3.5 |

| Calcium Tribasic | Insoluble | Neutral |

Notes:

- DAP’s near-neutral pH reduces soil acidification risks compared to acidic MAP and MPP .

- TCP’s insolubility limits its use to slow-release fertilizers or soil amendments .

Nutrient Content and Efficiency

| Compound | % Nitrogen (N) | % Phosphorus (P₂O₅) | Primary Use |

|---|---|---|---|

| DAP | 18 | 46 | Broad-spectrum fertilizer |

| MAP | 11 | 52 | High-P soils, acidic crops |

| MPP | 0 | 52 | Potassium-deficient soils |

| SSP | 0 | 16–22 | Low-cost P source |

| TCP | 0 | 34–40 | Long-term soil amendment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.